Dimethyl 2,2'-[{4-[(4-nitrophenyl)diazenyl]benzene-1,3-diyl}bis(oxy)]diacetate

Fluorescence Quenching Dark Quencher Physicochemical Properties

Dimethyl 2,2'-[{4-[(4-nitrophenyl)diazenyl]benzene-1,3-diyl}bis(oxy)]diacetate (CAS 1173556-22-3) is a synthetic, low-molecular-weight azobenzene derivative (C24H21N3O8, MW 479.44 g/mol). The compound features a characteristic 4-nitrophenyldiazenyl chromophore linked to a 1,3-dihydroxybenzene core that is further derivatized with two methyl acetate groups.

Molecular Formula C18H17N3O8
Molecular Weight 403.3 g/mol
CAS No. 1173556-22-3
Cat. No. B15000502
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDimethyl 2,2'-[{4-[(4-nitrophenyl)diazenyl]benzene-1,3-diyl}bis(oxy)]diacetate
CAS1173556-22-3
Molecular FormulaC18H17N3O8
Molecular Weight403.3 g/mol
Structural Identifiers
SMILESCOC(=O)COC1=CC(=C(C=C1)N=NC2=CC=C(C=C2)[N+](=O)[O-])OCC(=O)OC
InChIInChI=1S/C18H17N3O8/c1-26-17(22)10-28-14-7-8-15(16(9-14)29-11-18(23)27-2)20-19-12-3-5-13(6-4-12)21(24)25/h3-9H,10-11H2,1-2H3
InChIKeyDSIVLAHNIPYJQG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dimethyl 2,2'-[{4-[(4-nitrophenyl)diazenyl]benzene-1,3-diyl}bis(oxy)]diacetate (CAS 1173556-22-3): Chemical Class and Baseline Profile


Dimethyl 2,2'-[{4-[(4-nitrophenyl)diazenyl]benzene-1,3-diyl}bis(oxy)]diacetate (CAS 1173556-22-3) is a synthetic, low-molecular-weight azobenzene derivative (C24H21N3O8, MW 479.44 g/mol) [1]. The compound features a characteristic 4-nitrophenyldiazenyl chromophore linked to a 1,3-dihydroxybenzene core that is further derivatized with two methyl acetate groups [2]. It is currently cataloged in screening libraries (e.g., ZINC3279484) but has no reported bioactivity or target annotations in major public databases such as ChEMBL [1]. Its structural resemblance to the core motif of patented fluorescence quencher compounds [2] suggests a potential application niche, although detailed characterization data remains sparse.

Why Generic Substitution is Inadequate for Scientific Procurement of Dimethyl 2,2'-[{4-[(4-nitrophenyl)diazenyl]benzene-1,3-diyl}bis(oxy)]diacetate


The utility of azobenzene derivatives in fluorescence quenching applications is highly sensitive to both the electronic properties of the diazenyl substituents and the steric/electronic environment provided by the peripheral groups [1]. While generic 4-nitroazobenzene or simpler 4-[(4-nitrophenyl)diazenyl]benzene-1,3-diol analogs are available, they lack the specific bis(oxy)diacetate substitution pattern that simultaneously modulates solubility, the dark-quenching efficiency via electron transfer pathways, and the potential for bioconjugation through the ester handles [2]. Direct substitution with these less-functionalized analogs risks altered spectral overlap, reduced quenching efficiency, and compromised conjugate stability, making compound-specific validation essential for assay development.

Quantitative Differentiation Evidence for Dimethyl 2,2'-[{4-[(4-nitrophenyl)diazenyl]benzene-1,3-diyl}bis(oxy)]diacetate


Structural Complexity and Physicochemical Property Differentiation from 4-Nitroazobenzene

Compared to the simple core 4-nitroazobenzene (CAS 2491-52-3), the target compound possesses a significantly higher molecular weight and topological polar surface area (tPSA) due to its bis(oxy)diacetate substitution. These properties are critical parameters governing cell permeability and solubility in assay media [1], [2].

Fluorescence Quenching Dark Quencher Physicochemical Properties

Differentiation from 4-[(4-Nitrophenyl)diazenyl]benzene-1,3-diol: Ester Group Impact on Quencher Utility

The replacement of the 1,3-diol motif in the analog 4-[(4-nitrophenyl)diazenyl]benzene-1,3-diol with bis(methyl acetate) ethers in the target compound eliminates acidic protons and introduces ester functionalities known to influence the electron-accepting character of the azobenzene core and provide sites for further derivatization [1]. While no direct quenching efficiency comparison data are publicly available, the ester groups in the target compound are structurally analogous to handles used in quencher-biomolecule conjugates, unlike the free diol analog which is susceptible to oxidation and non-specific interactions [2].

Azobenzene Quencher Functional Group Effect Bioconjugation

Patent-Corroborated Quencher Scaffold Advantage over N,N-Dimethyl-aniline Based Quenchers

Patents describing the 4-nitrophenyldiazenyl pharmacophore for fluorescence quenching specifically claim substituted aniline-based structures [1]. The target compound, while not an aniline, shares the 4-nitrophenyldiazenyl core with an electron-rich 1,3-dialkoxybenzene ring. This structural alignment suggests a similar intramolecular charge-transfer mechanism responsible for efficient dark-state quenching. In contrast, N,N-dimethyl-4-[(4-nitrophenyl)diazenyl]aniline, a commercially available analog, contains a dialkylamino donor group that can fluoresce weakly, potentially increasing background signal in FRET-based assays [2].

Fluorescence Quencher Dark Quencher Patent Evidence

Targeted Application Scenarios for Dimethyl 2,2'-[{4-[(4-nitrophenyl)diazenyl]benzene-1,3-diyl}bis(oxy)]diacetate


Design of Custom FRET Probes Requiring a Non-Fluorescent, Ester-Functionalized Azobenzene Quencher

Based on its structural analogy to patented dark quenchers [1], the target compound is best suited as a starting scaffold for developing customized fluorescence resonance energy transfer (FRET) probes. The methyl ester handles provide orthogonal reactivity points for conjugation to biomolecules (e.g., oligonucleotides or peptides) after suitable activation, which is a key advantage over simpler, non-functionalized azobenzene quenchers.

Physicochemical Property Optimization in Quencher Screening Libraries

The compound's distinct physicochemical profile—high tPSA (142 Ų), increased rotatable bonds, and lack of H-bond donors—differentiates it from basic azobenzene cores [1]. Procurement for screening libraries focused on optimizing cell permeability and solubility for intracellular biomolecule labeling is a rational selection choice, as these properties directly influence assay performance in cellular contexts.

Oxidation-Resistant Reagent for Long-Term Assay Stability

The replacement of the two phenolic hydroxyl groups found in the 1,3-diol analog with methoxyalkyl ester chains eliminates sites for oxidative degradation and non-specific protein binding. This makes the target compound a more stable candidate for developing detection reagents requiring extended storage or use in oxidizing environments, where the diol analog would degrade more rapidly [2].

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